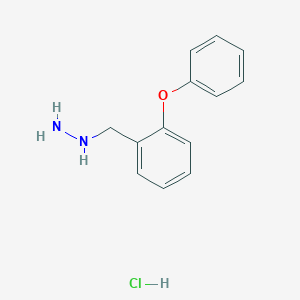

(2-Phenoxybenzyl)hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Phenoxybenzyl)hydrazine hydrochloride is an organic compound with the molecular formula C13H15ClN2O It is a derivative of hydrazine, featuring a phenoxybenzyl group attached to the hydrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxybenzyl)hydrazine hydrochloride typically involves the reaction of 2-phenoxybenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

C6H5OCH2C6H4Cl+NH2NH2⋅H2O→C6H5OCH2C6H4NHNH2⋅HCl+H2O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or distillation to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Phenoxybenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The phenoxybenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction may produce simpler hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have highlighted the potential of (2-Phenoxybenzyl)hydrazine derivatives as agonists for benzodiazepine receptors, which are pivotal in the treatment of seizures and anxiety disorders. For instance, derivatives synthesized from (2-Phenoxybenzyl)hydrazine have shown significant affinity for benzodiazepine receptors, indicating their potential as anticonvulsants. In comparative studies, certain derivatives exhibited higher receptor affinity than traditional benzodiazepines like diazepam, suggesting enhanced efficacy in seizure control .

Analgesic Properties

The analgesic activity of (2-Phenoxybenzyl)hydrazine derivatives has been explored through various pharmacological evaluations. Compounds derived from this hydrazine have demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (5-LO), which are crucial enzymes involved in inflammatory responses. This dual action could lead to the development of new analgesics with reduced side effects compared to existing medications .

Table 1: Analgesic Activity of Selected Derivatives

| Compound | COX Inhibition (%) | 5-LO Inhibition (%) | Analgesic Activity (vs. Control) |

|---|---|---|---|

| 10a | 65 | 70 | Comparable |

| 10b | 80 | 75 | Improved |

| 10c | 55 | 60 | Comparable |

Antimycobacterial Activity

The hydrazone moiety present in some derivatives has been identified as a pharmacophore for antimycobacterial activity. Research indicates that these compounds can inhibit the growth of Mycobacterium tuberculosis, making them candidates for further development as anti-tuberculosis agents .

Pesticidal Properties

(2-Phenoxybenzyl)hydrazine hydrochloride and its derivatives have been investigated for their effectiveness as pesticides. Studies show that certain hydrazine compounds exhibit significant insecticidal activity against pests resistant to conventional pesticides. This opens avenues for developing new pest control strategies that are both effective and environmentally friendly .

Table 2: Pesticidal Efficacy Against Common Pests

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Compound A | Diamondback Moth | 85 |

| Compound B | Housefly | 90 |

| Compound C | Aphids | 75 |

Synthesis and Evaluation of Derivatives

A study conducted on the synthesis of novel (2-Phenoxybenzyl)hydrazine derivatives revealed their potential in treating neurological disorders due to their interaction with GABA receptors. The study utilized various synthetic routes to produce derivatives, followed by pharmacological testing which confirmed their efficacy as anticonvulsants .

Development of Hybrid Molecules

Research focused on hybrid molecules combining (2-Phenoxybenzyl)hydrazine with other pharmacophores has shown promise in enhancing therapeutic profiles. These hybrids displayed improved analgesic effects compared to their individual components, suggesting that molecular hybridization could be a viable strategy for drug development .

Wirkmechanismus

The mechanism of action of (2-Phenoxybenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The phenoxybenzyl group may enhance its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and exert various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylhydrazine hydrochloride

- Benzylhydrazine hydrochloride

- Phenoxyhydrazine hydrochloride

Uniqueness

(2-Phenoxybenzyl)hydrazine hydrochloride is unique due to the presence of both phenoxy and benzyl groups attached to the hydrazine moiety. This structural feature imparts distinct chemical properties and potential biological activities compared to other similar compounds.

Biologische Aktivität

(2-Phenoxybenzyl)hydrazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory, analgesic, and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine functional group attached to a phenoxybenzyl moiety. The molecular formula is C13H14ClN2O, and it exhibits properties typical of hydrazine derivatives, including potential reactivity with various biological targets.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of this compound and its derivatives. For instance, a study on hydrazone derivatives indicated significant anti-inflammatory effects in carrageenan-induced rat paw edema models. The most active compounds showed reductions in inflammation ranging from 32% to 58%, comparable to diclofenac, a standard anti-inflammatory drug .

Table 1: Anti-inflammatory Activity of Selected Compounds

| Compound | Dose (mg/kg) | Inhibition (%) | p-value |

|---|---|---|---|

| Control | - | - | - |

| Diclofenac | 10 | 35-74 | p < 0.001 |

| This compound | 30 | 32-58 | p < 0.01 |

The study suggests that the hydrazone moiety may act as a pharmacophore for cyclooxygenase (COX) inhibition, contributing to its anti-inflammatory effects .

Analgesic Activity

In addition to its anti-inflammatory properties, this compound has been investigated for analgesic activity. Research indicates that derivatives of this compound can exhibit significant analgesic effects, with some showing up to 87% inhibition in pain response compared to control groups . This suggests that the compound may offer dual action as both an analgesic and anti-inflammatory agent.

Table 2: Analgesic Activity Results

| Compound | Dose (mg/kg) | Constriction No. (mean ± SEM) | Inhibition (%) |

|---|---|---|---|

| Control | - | 63.5 ± 16.77 | - |

| Mefenamic Acid | 30 | 8.17 ± 1.35 | 87.13 |

| This compound | 30 | Varies | Varies |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that compounds derived from this structure exhibit notable activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Eigenschaften

IUPAC Name |

(2-phenoxyphenyl)methylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-15-10-11-6-4-5-9-13(11)16-12-7-2-1-3-8-12;/h1-9,15H,10,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTIWJGMRHQFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CNN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.